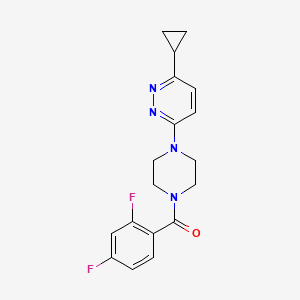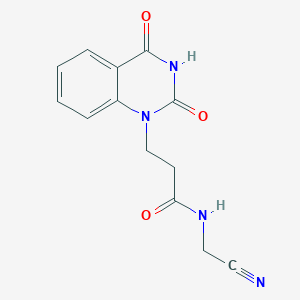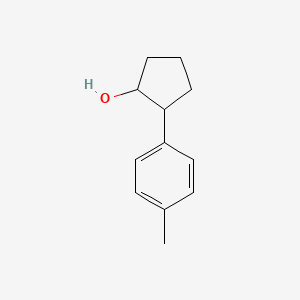![molecular formula C22H23FN6O2 B2811322 2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2192745-99-4](/img/structure/B2811322.png)
2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H23FN6O2 and its molecular weight is 422.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
A comprehensive investigation into the chemical properties and biological activities of compounds related to 2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one has been conducted. Researchers have synthesized various derivatives to explore their potential as therapeutic agents. Among these, compounds exhibiting 5-HT2 antagonist activity have been identified, indicating their potential in the treatment of disorders associated with serotonin receptor dysregulation (Watanabe et al., 1992). Additionally, antimicrobial activities of 1,2,4-triazol-3-one derivatives have been reported, showcasing their potential in combating bacterial infections (Demirbaş et al., 2010).
Structural and Molecular Studies
Structural and molecular studies have provided insights into the interactions and stability of these compounds. The analysis of intermolecular interactions in biologically active 1,2,4-triazole derivatives has been performed, revealing the significance of these interactions in molecular packing and stability (Shukla et al., 2017). This research supports the development of more effective and stable therapeutic agents.
Anticonvulsant and Antipsychotic Potential
Investigations into the anticonvulsant properties of substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines have identified compounds with potential therapeutic benefits in epilepsy treatment (Georges et al., 1989). Furthermore, the exploration of 5-heteroaryl-substituted analogues of the antipsychotic sertindole has resulted in the identification of new classes of highly selective alpha(1) adrenoceptor antagonists (Balle et al., 2003), indicating their potential use in psychiatric disorders.
properties
IUPAC Name |
2-[[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O2/c23-18-3-1-17(2-4-18)22(9-10-22)21(31)27-11-7-16(8-12-27)13-28-20(30)6-5-19(26-28)29-15-24-14-25-29/h1-6,14-16H,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDQPDUVXWNGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C(=O)C4(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2811239.png)

![bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine), sulfuric acid](/img/structure/B2811244.png)

![1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(4-methoxyphenyl)thiourea](/img/structure/B2811247.png)
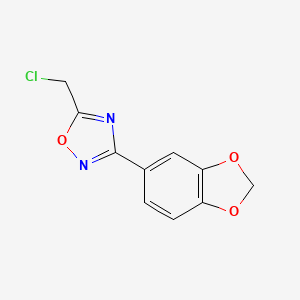

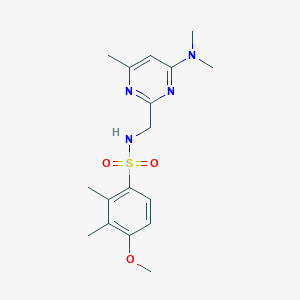
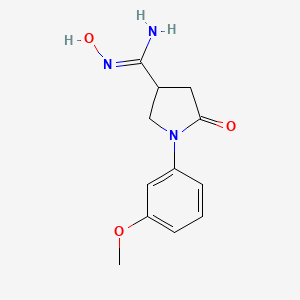
![5-Chloro-6-[3-(triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2811253.png)

